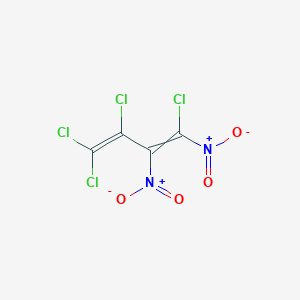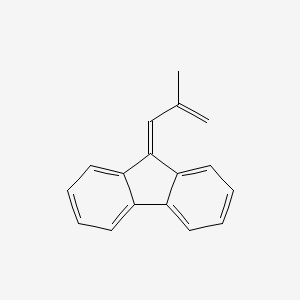![molecular formula C8H8ClN B14309876 N-[(4-Methylphenyl)methylidene]hypochlorous amide CAS No. 112129-05-2](/img/structure/B14309876.png)
N-[(4-Methylphenyl)methylidene]hypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-4-methylbenzenemethanimine is an organic compound characterized by the presence of a chloro group attached to a nitrogen atom, which is further bonded to a 4-methylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-4-methylbenzenemethanimine typically involves the chlorination of 4-methylbenzenemethanimine. This can be achieved by reacting 4-methylbenzenemethanimine with a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity.
Industrial Production Methods: On an industrial scale, the production of N-Chloro-4-methylbenzenemethanimine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: N-Chloro-4-methylbenzenemethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-chloro-4-methylbenzenemethanone.
Reduction: Reduction of the chloro group can yield 4-methylbenzenemethanimine.
Substitution: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-methylbenzenemethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: N-chloro-4-methylbenzenemethanone.
Reduction: 4-methylbenzenemethanimine.
Substitution: 4-methylbenzenemethanol.
Wissenschaftliche Forschungsanwendungen
N-Chloro-4-methylbenzenemethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Chloro-4-methylbenzenemethanimine involves the interaction of the chloro group with various molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- N-Chloro-4-methylbenzenemethanamine
- N-Chloro-4-methylbenzenemethanone
- 4-Methylbenzenemethanimine
Comparison: N-Chloro-4-methylbenzenemethanimine is unique due to the presence of the chloro group attached to the nitrogen atom, which imparts distinct reactivity compared to similar compounds. For example, N-Chloro-4-methylbenzenemethanamine has a similar structure but lacks the imine functionality, resulting in different chemical behavior. Similarly, N-Chloro-4-methylbenzenemethanone has a carbonyl group instead of an imine, leading to different reactivity patterns.
Eigenschaften
CAS-Nummer |
112129-05-2 |
|---|---|
Molekularformel |
C8H8ClN |
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
N-chloro-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C8H8ClN/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,1H3 |
InChI-Schlüssel |
GUCKYHLPLNNQJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)

![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)


![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)


